1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the bromination of 3-fluoro-6-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Utilized in the creation of novel materials with specific properties such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the reactivity and binding affinity of the compound towards specific enzymes or receptors. The pathways involved may include:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.
Nucleophilic Attack: The fluorine atoms can enhance the compound’s ability to undergo nucleophilic attack, leading to the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Similar structure but with additional fluorine atoms.
1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene: Similar structure with fewer fluorine atoms.
Uniqueness
1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C7H4Br2F2 |
---|---|
Molekulargewicht |
285.91 g/mol |
IUPAC-Name |
2,3-dibromo-1-fluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Br2F2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,3H2 |
InChI-Schlüssel |
PTFPAWSBOKQNAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CF)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.